molecular formula C4H5NO B1585553 3-Oxobutanenitrile CAS No. 2469-99-0

3-Oxobutanenitrile

Cat. No.: B1585553
CAS No.: 2469-99-0
M. Wt: 83.09 g/mol
InChI Key: OPXYNEYEDHAXOM-UHFFFAOYSA-N
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Description

3-Oxobutanenitrile, also known as acetylacetonitrile, is an organic compound with the molecular formula C4H5NO. It is a colorless to pale yellow liquid that is slightly soluble in water. This compound is of significant interest due to its versatile applications in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Preparation by Condensation of Carboxylic Acid Esters with Carboxylic Acid Nitriles

One of the most established synthetic routes to 3-oxobutanenitrile involves the condensation of carboxylic acid esters with carboxylic acid nitriles in the presence of strong bases, particularly sodium hydride (NaH).

Reaction Details:

  • Reagents: Carboxylic acid ester (e.g., methyl pivalate), carboxylic acid nitrile (e.g., propionitrile or n-butyronitrile), sodium hydride suspension (70-80% in mineral oil).
  • Catalyst: Small catalytic amount of alcohol (methanol, ethanol, isopropanol) to initiate reaction.
  • Solvent: Dry toluene.
  • Temperature: 60–100°C, preferably 80–95°C.
  • Molar Ratio: Nitrile used in 1.0 to 2.1 moles per mole of ester, ideally 1.5 to 2.0 moles.
  • Reaction Monitoring: Evolution of hydrogen gas indicates reaction progress; reaction ends when hydrogen evolution ceases and NaH is consumed.

Work-up Procedure:

  • The reaction mixture is diluted with water to dissolve solids and form two phases.
  • The aqueous phase is separated, acidified to pH 1–5 with mineral acid (HCl or H2SO4) under cooling.
  • The 3-oxonitrile product precipitates as solid or oil, which is then isolated.
  • Organic extracts are dried and concentrated; final purification by vacuum distillation.

Example Data from Patent US4728743A:

Entry Ester (g, mol) NaH (g, mol) Nitrile (g, mol) Temp (°C) Yield (%) Product Boiling Point (°C/Torr)
1 Methyl pivalate 234.6 (2) NaH 120 (2, 80%) suspension Propionitrile 233.3 (2) 90 81.2 87 / 11 Torr (2,4,4-trimethyl-3-oxopentanenitrile)
2 Methyl pivalate 58 (0.5) NaH 30 (1, 80%) suspension n-Butyronitrile 69 (1) 90 65 98-99 / 15 Torr (4,4-dimethyl-2-ethyl-3-oxopentanenitrile)

This method provides yields between 65% and 81%, depending on the substrate and conditions, and is scalable for industrial production.

Preparation via Hydrolysis of β-Aminocrotononitrile

Another industrially relevant method involves acid hydrolysis of β-aminocrotononitrile to yield this compound.

This method is also linked to the preparation of derivatives such as 2-arylidene-3-oxobutanenitriles via Knoevenagel condensation with aldehydes, where this compound is first prepared by hydrolysis.

Preparation by Reaction of Ethyl Phenylacetate with Acetonitrile

In research settings, this compound derivatives such as 4-phenyl-3-oxobutanenitrile have been synthesized by reacting ethyl phenylacetate with acetonitrile in the presence of sodium hydride.

  • Reagents: Ethyl phenylacetate, acetonitrile, sodium hydride.
  • Reaction Type: Base-catalyzed condensation.
  • Outcome: Formation of substituted 3-oxobutanenitriles used for further heterocyclic synthesis.
  • Significance: Demonstrates the versatility of sodium hydride-mediated condensation for producing this compound analogs.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield Range (%) Notes
Condensation of Carboxylic Acid Esters with Carboxylic Acid Nitriles Methyl pivalate + propionitrile/n-butyronitrile NaH (70-80% suspension), toluene, 80–95°C, catalytic alcohol 65–81 Well-established, industrially scalable
Acid Hydrolysis of β-Aminocrotononitrile β-Aminocrotononitrile Acidic hydrolysis (HCl, H2SO4), controlled pH High Preferred industrial method
Reaction of Ethyl Phenylacetate with Acetonitrile Ethyl phenylacetate + acetonitrile NaH, base-catalyzed condensation Moderate Used for synthesis of substituted derivatives

Research Findings and Practical Considerations

  • The sodium hydride-mediated condensation is sensitive to temperature and reagent ratios; maintaining 80–95°C and nitrile excess improves yield.
  • The initiation by catalytic alcohol enhances hydrogen evolution and reaction kinetics.
  • Acidification during work-up is crucial to isolate the product efficiently.
  • The hydrolysis method is favored industrially due to fewer purification steps.
  • Derivatives synthesized via these methods have been used in heterocyclic compound synthesis and pharmaceutical intermediates, demonstrating the synthetic utility of this compound.

Chemical Reactions Analysis

Types of Reactions: 3-Oxobutanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted nitriles, alcohols, and acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Introduction to 3-Oxobutanenitrile

This compound, also known as acetylacetonitrile, is an organic compound with the molecular formula C4_4H5_5NO. This compound is characterized by its dual functional groups: a nitrile and a keto group, which endow it with versatile reactivity in various chemical transformations. Its applications span across multiple fields including organic synthesis, medicinal chemistry, and agrochemical production.

This compound serves as a crucial reagent in the synthesis of various heterocyclic compounds, particularly pyrazolopyrimidinones. Its reactivity allows it to participate in nucleophilic substitution reactions and conjugate additions, making it valuable for constructing complex molecular architectures .

Case Study: Synthesis of Pyrrole-Based Compounds

A notable application involves its use in a three-component reaction to synthesize pyrrole-based drug candidates. In this process, this compound reacts with α-hydroxyketones and anilines to yield pyrrole derivatives with selective inhibition of cyclooxygenases (COX-2), showcasing its potential in drug development .

Pharmaceutical Intermediates

The compound is utilized as an intermediate in the production of various pharmaceutical agents. For instance, it has been implicated in synthesizing 3-amino-5-methylisoxazole, which is a precursor for several therapeutic drugs . The cyano group present in this compound can be transformed into other functional groups such as aldehydes and amides, facilitating further modifications necessary for drug development.

Agrochemical Production

In the agrochemical sector, this compound is employed to produce herbicides and pesticides. Its ability to serve as a starting material for various chemical syntheses makes it integral to developing new agrochemical formulations that enhance crop protection and yield .

Material Science

Emerging research indicates potential applications of this compound in material science, particularly in synthesizing polymers and other advanced materials. Its unique chemical structure allows it to act as a building block for creating novel polymeric materials with desirable properties .

Mechanism of Action

The mechanism of action of 3-oxobutanenitrile involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can participate in conjugate addition reactions, such as the Michael reaction, where it acts as a nucleophilic donor. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a nitrile and a keto group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications .

Biological Activity

3-Oxobutanenitrile, also known as acetoacetonitrile, is a compound with the molecular formula C4_4H5_5NO. It has garnered attention in the field of medicinal chemistry due to its versatile chemical properties and potential biological activities. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

  • Molecular Formula : C4_4H5_5NO
  • Molar Mass : 83.09 g/mol
  • Density : 0.976 g/cm³
  • Boiling Point : 92-94°C at 10 mmHg
  • Water Solubility : Slightly soluble
  • Flash Point : 28.5°C

Synthesis and Derivatives

This compound serves as a key intermediate in the synthesis of various biologically active compounds. For example, it has been used in the preparation of pyrrole-based drug candidates through a three-component reaction involving α-hydroxyketones and primary amines. This method has shown high atom efficiency and yields of up to 76% for certain derivatives .

Antimicrobial Properties

Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. The following table summarizes the biological activity against different microorganisms:

CompoundB. subtilis (IC50 mg/L)S. aureus (IC50 mg/L)E. coli (IC50 mg/L)P. aeruginosa (IC50 mg/L)Rhizopus oryzae (IC50 mg/L)HeLa Cells (IC50 mg/L)
2150150150>150>10024.8
10150150>150>150>100>100
13dActiveActiveActiveActiveActiveActive

From this data, it is evident that certain derivatives, particularly compound 13d, display broad-spectrum antimicrobial activity, highlighting their potential as therapeutic agents .

Anticancer Activity

The anticancer properties of this compound derivatives have also been explored, particularly against HeLa cells, a common model for cervical cancer research. The IC50 values indicate varying levels of potency among different derivatives, with some compounds exhibiting significant cytotoxic effects.

Case Studies and Research Findings

  • Pyrrole-Based Drug Candidates : A study focused on synthesizing pyrrole derivatives from this compound demonstrated its utility in creating COX-2 selective inhibitors. The reaction conditions were optimized to yield drug candidates with promising anti-inflammatory activities .
  • Synthesis of Heterocycles : Research has shown that reactions involving this compound can lead to the formation of various heterocyclic compounds with notable biological activities against bacteria and fungi . These compounds are synthesized through reactions with hydrazines or amidines, showcasing the versatility of this compound in drug development.
  • Mechanism of Action : The mechanism by which these compounds exert their biological effects is still under investigation. However, it is hypothesized that the nitrile group plays a crucial role in their interaction with biological targets, potentially influencing enzyme inhibition or receptor binding .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-oxobutanenitrile, and how do reaction conditions influence yield?

  • Methodological Answer : this compound is synthesized via two primary routes: (1) hydrolysis of β-aminocrotononitrile under controlled conditions (preferred industrially for high yield) and (2) reaction of ethyl phenylacetate with acetonitrile using sodium hydride as a base. Key factors affecting yield include temperature (optimal range: 60–100°C), catalyst selection (e.g., acetic acid for imine condensation), and reactant stoichiometry. For instance, sodium hydride accelerates nucleophilic substitution but requires anhydrous conditions to prevent side reactions .

Q. How does this compound participate in multicomponent reactions to form functionalized pyrroles?

  • Methodological Answer : In one-pot reactions, this compound acts as a nucleophile in Michael additions with α-hydroxyketones (e.g., phenacyl alcohols) and primary amines (e.g., benzylamine). The reaction proceeds via keto-enol tautomerization of the α-hydroxyketone, followed by condensation with the nitrile and cyclization. Acetic acid is often used as a catalyst, with yields ranging from 70% to 84% depending on substituents (e.g., electron-withdrawing groups enhance reactivity) .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer : Key techniques include:

  • IR Spectroscopy : Identifies the carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) groups.
  • NMR : ¹H NMR reveals methyl protons adjacent to the carbonyl (~2.3 ppm) and nitrile-linked CH₂ (~3.1 ppm). ¹³C NMR confirms the ketone (~200 ppm) and nitrile (~120 ppm) carbons.
  • X-ray Crystallography : Resolves crystal structures of derivatives (e.g., pyrrole analogs) to confirm regioselectivity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address variable yields in pyrrole synthesis using this compound?

  • Methodological Answer : Variable yields (e.g., 70–84% in ) arise from steric hindrance and electronic effects. Optimization strategies include:

  • Catalyst Screening : Substituting acetic acid with Lewis acids (e.g., ZnCl₂) to enhance cyclization.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature Gradients : Stepwise heating (e.g., 25°C → 80°C) minimizes decomposition of thermally labile intermediates .

Q. What strategies resolve contradictions in reported reactivity of this compound across studies?

  • Methodological Answer : Discrepancies in reactivity (e.g., stability under acidic vs. basic conditions) can be addressed by:

  • Comparative Kinetic Studies : Measuring reaction rates under standardized conditions.
  • Computational Modeling : DFT calculations to predict electron density at reactive sites (e.g., carbonyl vs. nitrile).
  • In Situ Monitoring : Using techniques like HPLC-MS to track intermediate formation and degradation pathways .

Q. How does the regioselectivity of this compound in substitution reactions vary with substituent effects?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example:

  • Electron-Withdrawing Groups (e.g., Cl, F on aryl rings): Direct substitution to the nitrile-bearing carbon due to increased electrophilicity.
  • Steric Hindrance : Bulky substituents (e.g., diethylamino groups) favor reaction at the carbonyl carbon.
    Case studies show that 4-chloro derivatives exhibit >80% selectivity for nitrile-adjacent positions .

Q. What are the challenges in synthesizing this compound derivatives for proteomics applications?

  • Methodological Answer : Key challenges include:

  • Functional Group Compatibility : Ensuring nitrile stability during coupling reactions (e.g., amide bond formation).
  • Purification : Chromatographic separation of polar intermediates (e.g., using reverse-phase HPLC).
  • Bioactivity Retention : Modifying the ketone group without compromising binding affinity (e.g., via Schiff base formation with amines) .

Properties

IUPAC Name

3-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO/c1-4(6)2-3-5/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXYNEYEDHAXOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179431
Record name 3-Oxobutyronitrile
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Molecular Weight

83.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2469-99-0
Record name 3-Oxobutanenitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxobutyronitrile
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Record name 3-Oxobutyronitrile
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Record name 3-oxobutyronitrile
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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